molecular formula C4H6N2O B3137844 Ethyl cyanoimidoformate CAS No. 4428-98-2

Ethyl cyanoimidoformate

Cat. No. B3137844
CAS RN: 4428-98-2
M. Wt: 98.1 g/mol
InChI Key: MWIGGUZSIJZLJM-UHFFFAOYSA-N
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Description

Ethyl Cyanoimidoformate, also known as Ethyl N-cyanoformimidate or Ethyl N-Cyanomethanimidate, is a chemical compound with the molecular formula C4H6N2O . It has a molecular weight of 98.11 . This compound is a useful reagent in the preparation of C-nucleosides as potential HCV agents .


Synthesis Analysis

The synthesis of cyanoacetamides, which include this compound, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .


Molecular Structure Analysis

The molecular structure of this compound is represented by the Canonical SMILES: CCOC=NC#N and the InChI: InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3 . The compound has a heavy atom count of 7, a hydrogen bond acceptor count of 3, and a rotatable bond count of 2 .


Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 45.4Ų and an XLogP3 of 0.8 . It is also characterized by a formal charge of 0 and an exact mass of 98.048012819 .

Scientific Research Applications

1. Oxidative Cyanation of Tertiary Amines

Ethyl cyanoimidoformate is used as a cyanating agent in the oxidative cyanation of tertiary amines. This process is achieved over a heterogeneous iron-exchanged molybdophosphoric acid (FeMPA) supported on a niobia catalyst. The catalyst shows exceptional activity with a variety of tertiary amines and exhibits consistent activity upon reuse, demonstrating the efficacy of this compound in this chemical reaction (Rao et al., 2012).

2. Synthesis of Oxoalkenenitriles

This compound, also known as Mander’s reagent, is used in C-selective ketone alcoxycarbonylations and in the direct synthesis of oxoalkenenitriles from 1,3-dicarbonyl compounds. This method provides a new pathway for the preparation of synthetically useful oxoalkenenitriles, though it has some limitations in substrate scope (Cruz-Jiménez et al., 2022).

3. Neurosurgical Applications

Cyanoacrylate adhesives, which include this compound, have potential applications in neurosurgery. They may be useful for the extravascular reinforcement of intracranial aneurysms and the intravascular occlusion of carotid-cavernous fistulae. The safety and effectiveness of these applications in neurosurgery are still being explored (Mickey & Samson, 1981).

4. Synthesis of Pyrimidine Derivatives

This compound is involved in the synthesis of ethyl-α-cyano-β-aminoacrylates, which are intermediates in the synthesis of pyrimidine derivatives. This synthesis involves condensations with amidines and iminoethers, showcasing the chemical versatility of this compound (Singh & Gandhi, 1978).

5. Cyanation/Phosphonate-Phosphate Rearrangement

This compound is used in cyanation/phosphonate-phosphate rearrangement/C-acylation reactions, where it acts as a cyanide source and electrophile. This process is important for producing protected tertiary carbinol products (Demir et al., 2007).

6. Cyanation of Aldehydes and Ketones

This compound is used for the cyanation of carbonyl compounds, providing a convenient method for cyanation without the need for metal catalysts or solvents (Aoki et al., 2010).

7. Anti-Inflammatory and Antioxidant Activities

This compound derivatives have shown potential in vitro antioxidant and in vivo anti-inflammatory activities. This suggests a possible therapeutic application in the field of medicine (Madhavi & Sreeramya, 2017).

8. Asymmetric Cyanation of Activated Olefins

This compound is used in the asymmetric cyanation of olefins, showing high yields and enantioselectivity under solvent-free and mild conditions. This process is significant for producing enantioenriched intermediates and pharmaceutically important compounds (Wang et al., 2010).

Safety and Hazards

Ethyl Cyanoimidoformate is classified as a flammable liquid and vapor . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area . In case of fire, CO2, dry chemical, or foam should be used for extinction .

Future Directions

Ethyl Cyanoimidoformate is a useful reagent in the preparation of C-nucleosides as potential HCV agents . Its future directions could involve further exploration of its potential applications in the synthesis of other organic compounds.

properties

IUPAC Name

ethyl N-cyanomethanimidate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O/c1-2-7-4-6-3-5/h4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWIGGUZSIJZLJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC=NC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101276477
Record name Methanimidic acid, N-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

98.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4428-98-2
Record name Methanimidic acid, N-cyano-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4428-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanimidic acid, N-cyano-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101276477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl N-cyanomethanecarboximidate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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